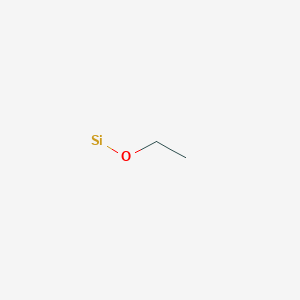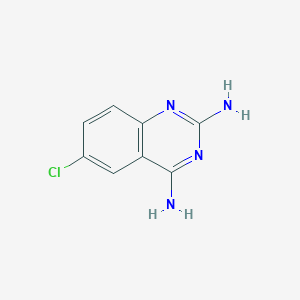
6-Chloroquinazoline-2,4-diamine
Übersicht
Beschreibung
Quinazoline derivatives are a class of compounds known for their diverse pharmacological activities, which include potential treatments for hypertension, viral infections, tumors, and malaria. The synthesis and evaluation of quinazoline derivatives, such as 6,7-dimethoxyquinazoline-2,4-diamines, have led to the identification of compounds with significant antimalarial activity. One such compound, SSJ-717, has been highlighted as a promising antimalarial drug lead .
Synthesis Analysis
The synthesis of quinazoline derivatives can be complex and varied. A novel method for the solid-phase synthesis of 6-hydroxy-2,4-diaminoquinazolines has been developed, utilizing a solid-phase bound 6-hydroxy-2,4-dichloroquinazoline as a key intermediate. This method allows for the regioselective substitution of chlorines to yield the desired compounds with high purity. The approach has been demonstrated to be generally useful through the creation of a library of compounds .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be manipulated to yield different pharmacological properties. For instance, the rearrangement of 2-chloroquinazolin-4(3H)-ones can lead to the formation of twisted-cyclic guanidines or ring-fused N-acylguanidines, depending on the type of diamine reagent used. Secondary amines lead to the exclusive formation of twisted-cyclic guanidines, while primary amines can trigger a domino rearrangement/cyclization process to produce ring-fused N-acylguanidines .
Chemical Reactions Analysis
The chemical reactivity of quinazoline derivatives can be exploited to produce a variety of compounds. For example, the reaction of chloro-nitroquinolines with dimethylamine in alcohol can result in aminodehalogenation and nucleophilic substitution of methoxy groups. Further chemical manipulations, such as reduction and methylation, can lead to the synthesis of new quinoline derivatives, such as quinoline proton sponges .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, stability, and reactivity. For instance, the solid-phase synthesis approach allows for the creation of quinazoline derivatives with high purity, which is essential for their potential use as pharmaceuticals . The rearrangement of 2-chloroquinazolinones to produce guanidines with robust plasma stability further exemplifies the importance of molecular structure in determining the physical and chemical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinazoline Derivatives : Sedova and Shkurko (1995) studied the amination of 6-chloro-2-arylquinazolines, which is a key step in the synthesis of quinazoline derivatives. Their work focused on producing mono- and diamination products, highlighting the importance of 6-Chloroquinazoline-2,4-diamine in synthetic chemistry (Sedova & Shkurko, 1995).
Rearrangement Processes : Yan et al. (2020) developed an efficient 2-chloroquinazolin-4(3H)-one rearrangement method, generating guanidines. This highlights the versatility of quinazoline derivatives in chemical transformations (Yan et al., 2020).
Cancer Therapy : Solomon and Lee (2009) discussed Chloroquine, a related compound, in cancer therapies. They highlighted its potential as a sensitizer for cell-killing effects in cancer-specific manners, suggesting the relevance of quinazoline derivatives in cancer research (Solomon & Lee, 2009).
Antimalarial Activity : Ommeh et al. (2004) tested various 6-substituted 2,4-diaminoquinazolines against Plasmodium falciparum, demonstrating the potential of these compounds in antimalarial therapies (Ommeh et al., 2004).
Antitumor and Anti-HIV Activities : Pomarnacka and Kornicka (2001) explored derivatives of 6-chloroquinazoline for in vitro anticancer and anti-HIV activities, contributing to the understanding of its applications in treating these diseases (Pomarnacka & Kornicka, 2001).
Solid-Phase Synthesis : Dener et al. (2001) described a method for the solid-phase synthesis of 2,4-diaminoquinazoline libraries, demonstrating the compound's utility in high-throughput chemistry (Dener et al., 2001).
Eigenschaften
IUPAC Name |
6-chloroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPXDMCQOHVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919670 | |
| Record name | 6-Chloroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinazoline-2,4-diamine | |
CAS RN |
18671-95-9, 915402-35-6 | |
| Record name | NSC82703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloroquinazoline-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


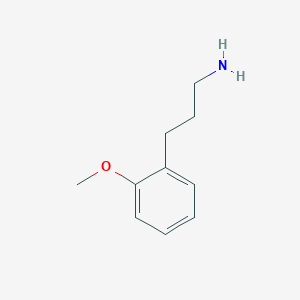
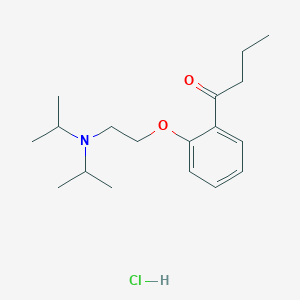
![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)
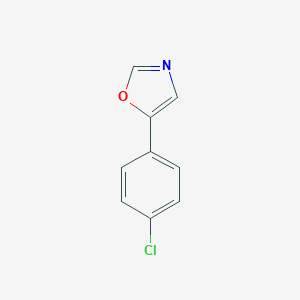
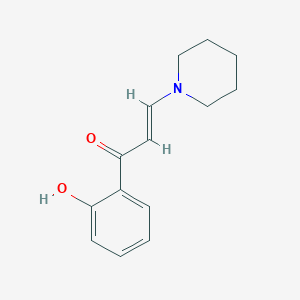
![Dibenzo[c,g]fluorene](/img/structure/B94285.png)
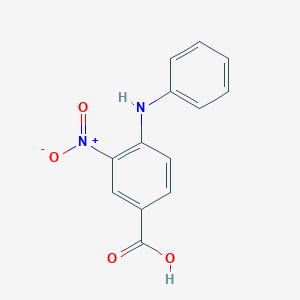
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)
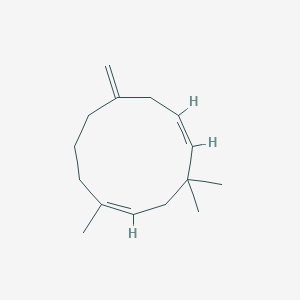
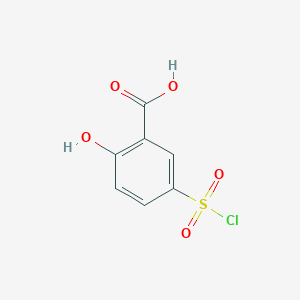
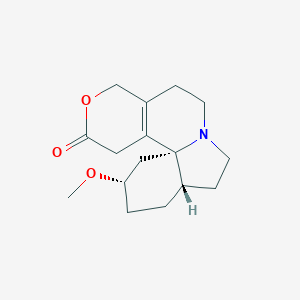
![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
